molecular formula C18H14N2O5S2 B3600241 3-[[5-(Phenylcarbamoyl)thiophen-3-yl]sulfonylamino]benzoic acid

3-[[5-(Phenylcarbamoyl)thiophen-3-yl]sulfonylamino]benzoic acid

Cat. No.: B3600241
M. Wt: 402.4 g/mol
InChI Key: MGNVSOFPCPQCON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[[5-(Phenylcarbamoyl)thiophen-3-yl]sulfonylamino]benzoic acid is a complex organic compound that features a thiophene ring, a sulfonamide group, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[5-(Phenylcarbamoyl)thiophen-3-yl]sulfonylamino]benzoic acid typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Thiophene Ring: Starting with a suitable precursor, the thiophene ring is synthesized through a series of reactions involving sulfur-containing reagents.

    Introduction of the Phenylcarbamoyl Group: The phenylcarbamoyl group is introduced via a reaction with phenyl isocyanate.

    Sulfonylation: The thiophene ring is then sulfonylated using a sulfonyl chloride reagent.

    Coupling with Benzoic Acid: Finally, the sulfonylated thiophene is coupled with benzoic acid under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[[5-(Phenylcarbamoyl)thiophen-3-yl]sulfonylamino]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The phenylcarbamoyl group can be reduced to form amines.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[[5-(Phenylcarbamoyl)thiophen-3-yl]sulfonylamino]benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or photovoltaic cells.

Mechanism of Action

The mechanism of action of 3-[[5-(Phenylcarbamoyl)thiophen-3-yl]sulfonylamino]benzoic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The sulfonamide group can interact with amino acid residues in proteins, leading to changes in protein function.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds like 2-aminothiophene and 3-thiophenecarboxylic acid share the thiophene ring structure.

    Sulfonamides: Compounds such as sulfanilamide and sulfamethoxazole contain the sulfonamide group.

    Benzoic Acid Derivatives: Compounds like salicylic acid and 4-aminobenzoic acid share the benzoic acid moiety.

Uniqueness

3-[[5-(Phenylcarbamoyl)thiophen-3-yl]sulfonylamino]benzoic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

3-[[5-(phenylcarbamoyl)thiophen-3-yl]sulfonylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O5S2/c21-17(19-13-6-2-1-3-7-13)16-10-15(11-26-16)27(24,25)20-14-8-4-5-12(9-14)18(22)23/h1-11,20H,(H,19,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGNVSOFPCPQCON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC(=CS2)S(=O)(=O)NC3=CC=CC(=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[[5-(Phenylcarbamoyl)thiophen-3-yl]sulfonylamino]benzoic acid
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3-[[5-(Phenylcarbamoyl)thiophen-3-yl]sulfonylamino]benzoic acid
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3-[[5-(Phenylcarbamoyl)thiophen-3-yl]sulfonylamino]benzoic acid

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